molecular formula C15H14N2O3S B2902157 N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-3,5-dimethyl-1,2-oxazole-4-carboxamide CAS No. 2379977-78-1

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-3,5-dimethyl-1,2-oxazole-4-carboxamide

Cat. No.: B2902157
CAS No.: 2379977-78-1
M. Wt: 302.35
InChI Key: HXHQGVSJBJJXSE-UHFFFAOYSA-N
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Description

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-3,5-dimethyl-1,2-oxazole-4-carboxamide is a complex organic compound featuring a unique combination of furan, thiophene, and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves multi-step reactions. One common method includes the condensation of furan-2-carbaldehyde with thiophene-2-carbaldehyde, followed by cyclization with 3,5-dimethyl-1,2-oxazole-4-carboxylic acid. The reaction conditions often require the use of catalysts such as palladium or copper and solvents like tetrahydrofuran or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-3,5-dimethyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. Reaction conditions typically involve moderate temperatures (50-100°C) and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-3,5-dimethyl-1,2-oxazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .

Biology and Medicine

In biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in advanced materials and electronic devices .

Mechanism of Action

The mechanism of action of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt cellular processes, leading to antimicrobial or anticancer effects . The compound’s electronic properties also allow it to participate in electron transfer reactions, making it useful in electronic applications .

Comparison with Similar Compounds

Similar Compounds

    N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-3,5-dimethyl-1,2-oxazole-4-carboxamide: shares similarities with other heterocyclic compounds such as:

Uniqueness

What sets this compound apart is its combination of three different heterocyclic rings, which imparts unique chemical and physical properties. This combination allows for a broader range of applications and interactions compared to compounds with only one or two heterocyclic rings .

Properties

IUPAC Name

N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-9-14(10(2)20-17-9)15(18)16-7-12-6-11(8-21-12)13-4-3-5-19-13/h3-6,8H,7H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXHQGVSJBJJXSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCC2=CC(=CS2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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